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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of Ddr1-IN-6, a
potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). DDR1, a receptor
tyrosine kinase activated by collagen, is implicated in a variety of pathological processes,
including fibrosis, inflammation, and cancer. This document provides a comprehensive
overview of the SAR, quantitative inhibitory data, and detailed experimental methodologies for
researchers engaged in the development of DDR1-targeted therapeutics.

Core Compound Profile: Ddrl1-IN-6

Ddrl1-IN-6 is a selective inhibitor of DDR1 with a reported IC50 of 9.72 nM.[1] It also effectively
inhibits the auto-phosphorylation of the DDR1b isoform at tyrosine 513 with an IC50 of 9.7 nM.
[1] Structurally, Ddr1-IN-6 belongs to the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide
class of inhibitors. The presence of an alkyne group also makes it suitable for use as a
chemical probe in click chemistry applications.[1]

Quantitative Inhibitory Data

The following tables summarize the in vitro potency of Ddr1-IN-6 and related compounds
against DDR1 and other kinases, providing insights into their activity and selectivity.

Table 1: Inhibitory Activity of Ddr1-IN-6 and Key Analogs against DDR1 and DDR2
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DDR1 IC50 DDR2 IC50
Compound Structure Reference
(nM) (nM)

3-(2-
(Pyrazolo[1,5-
a]pyrimidin-6-
Ddr1-IN-6 Ipy 9.72 - [1]
yhethynyl)-N-
(piperidin-1-

yl)benzamide

3-(2-
(Pyrazolo[1,5-
a]pyrimidin-6-
7rh ylhethynyl)-N-(4- 6.8 >1000 [2][3]
(piperazin-1-
ylphenyl)benza

mide

3-(2-
(Pyrazolo[1,5-
] a]pyrimidin-6-
7r 7.0 >1000 [2][3]
yhethynyl)-N-(1-
methylpiperidin-

4-yl)benzamide

N-(4-((4-(3-
(Trifluoromethyl)
henyl)piperazin-

DDR1-IN-1 i Yhpip 105 413 [4]

yl)methyl)phenyl)
acetamide

4-((4-(3-
(Trifluoromethyl)

DDR1-IN-2 phenyl)piperazin- 47 145 [4]
1-
yl)methyl)aniline

Table 2: Selectivity Profile of Compound 7rh (a close analog of Ddr1-IN-6)
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Kinase IC50 (nM)
DDR1 6.8

DDR2 >1000
Ber-Abl >1000
c-Kit >1000

Data from kinome-wide selectivity profiling of 7rh revealed high selectivity, with a Kd of 0.6 nM
for DDR1 and significantly weaker binding to 455 other kinases. The S(35) and S(10) selectivity
scores were 0.035 and 0.008, respectively.[2][3]

Structure-Activity Relationship (SAR) Analysis

The SAR of the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide scaffold, to which Ddr1-
IN-6 belongs, has been systematically explored. The core pyrazolo[1,5-a]pyrimidine moiety is
crucial for binding to the hinge region of the DDR1 kinase domain. Modifications have been
focused on the benzamide portion of the molecule to optimize potency, selectivity, and
pharmacokinetic properties.

Key SAR insights include:
e The pyrazolo[1,5-a]pyrimidine core is a critical hinge-binding motif.

e The ethynyl linker provides a rigid connection between the core and the benzamide group,
likely contributing to the high affinity by positioning the benzamide moiety optimally within the
binding pocket.

¢ Substitutions on the benzamide ring are well-tolerated and provide a key handle for
modulating the inhibitor's properties.

e The terminal amide substituent significantly influences potency and selectivity. The
development of compounds like 7rh and 7rj, with piperazine and piperidine moieties
respectively, led to highly potent and selective DDR1 inhibitors with good oral bioavailability.
[2][3] For instance, the introduction of a piperazin-1-yl)phenyl group in 7rh resulted in a
DDR1 IC50 of 6.8 nM and excellent selectivity over DDR2 and other kinases.[2][3]
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Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization

of DAr1-IN-6 and its analogs are provided below.

Synthesis of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-
yl)ethynyl)benzamide Scaffold

The general synthetic route for the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide
scaffold is outlined below. The synthesis of Ddr1-IN-6 would follow this general procedure with

the appropriate amine for the final amide coupling step.
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Caption:

v Step 3: Amide Coupling
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Synthetic scheme for Ddr1-IN-6 analogs.

DDR1 Kinase Inhibition Assay (LanthaScreen™ Eu
Kinase Binding Assay)
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This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the
binding of inhibitors to the DDR1 kinase domain.

Workflow

Prepare 3x solutions:
- Ddr1-IN-6 (or analog) |
- DDR1 Kinaselantbody mix Add 5 pL of each to a 384-well plate Incubate for 1 hour at room temperature Read plate (FRET signal) Calculate IC50
- Tracer

Inhibition Mechanism

Gdrl»lN-s competes with tracer for ATP binding site Tracer is displaced Loss of FRET signal

Assay Principle

G\exa Fluor™ 647-labeled tracer binds to DDR1 ATP S\(E]—*

FRET signal generated (Europium to Alexa FluorWD

Gu-labeled anti-tag antibody binds to tagged DDR1 kmas;—*

Click to download full resolution via product page
Caption: Workflow for the LanthaScreen™ DDR1 kinase binding assay.

Materials:

DDR1 Kinase (recombinant)

LanthaScreen™ Eu-anti-GST Antibody

Kinase Tracer 236

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)
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Test compounds (e.g., Ddr1-IN-6)

384-well plate

Procedure:

Prepare a 3X solution of the test compound in 1X Kinase Buffer A.

Prepare a 3X solution of the DDR1 kinase and Eu-anti-GST antibody mixture in 1X Kinase
Buffer A.

Prepare a 3X solution of the Kinase Tracer 236 in 1X Kinase Buffer A.

To a 384-well plate, add 5 pL of the test compound solution.

Add 5 pL of the kinase/antibody mixture.

Add 5 pL of the tracer solution.

Incubate the plate at room temperature for 60 minutes, protected from light.

Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET
(TR-FRET).

Calculate the ratio of the emission at 665 nm to the emission at 615 nm.

Plot the emission ratio against the logarithm of the compound concentration and fit the data
to a sigmoidal dose-response curve to determine the IC50 value.

Cellular DDR1 Autophosphorylation Assay

This cell-based assay measures the ability of an inhibitor to block the collagen-induced

autophosphorylation of DDR1 in cells.
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Caption: Workflow for the cellular DDR1 autophosphorylation assay.

Materials:

U20S cells overexpressing DDR1

DMEM (Dulbecco's Modified Eagle Medium)

Fetal Bovine Serum (FBS)

Collagen |

Test compounds (e.g., Ddr1-IN-6)
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Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Primary antibodies: anti-phospho-DDR1 (e.g., pY513), anti-total-DDR1
Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

Procedure:

Seed U20S-DDR1 cells in 12-well plates and grow to 80-90% confluency.
Serum-starve the cells for 16-24 hours.

Pre-incubate the cells with various concentrations of the test inhibitor or vehicle (DMSO) for
1 hour at 37°C.

Stimulate the cells with collagen | (e.g., 10 pg/mL) for 90 minutes at 37°C.

Wash the cells with ice-cold PBS and lyse the cells on ice.

Clarify the lysates by centrifugation.

Determine the protein concentration of the lysates.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and probe with primary antibodies against phospho-DDR1 and total
DDR1.

Incubate with an appropriate HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate.

Quantify the band intensities and normalize the phospho-DDR1 signal to the total DDR1
signal.

Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data
to determine the EC50 value.
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DDR1 Signaling Pathway

DDRL1 activation by collagen initiates several downstream signaling cascades that regulate cell
proliferation, migration, and survival. Ddr1-IN-6, by inhibiting the kinase activity of DDR1,
effectively blocks these downstream events.

Collagen

Activation

Inhibition

Click to download full resolution via product page

Caption: Simplified DDR1 signaling pathway and the point of inhibition by Ddr1-IN-6.

Conclusion

Ddrl1-IN-6 is a potent and selective inhibitor of DDR1, belonging to the 3-(2-(pyrazolo[1,5-
a]pyrimidin-6-yl)ethynyl)benzamide chemical class. The extensive structure-activity relationship
studies of this scaffold have elucidated key structural features required for high-affinity binding
and have led to the development of compounds with excellent potency, selectivity, and drug-
like properties. The detailed experimental protocols provided in this guide offer a valuable
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resource for researchers working on the preclinical development of novel DDRL1 inhibitors for
the treatment of cancer and other DDR1-driven diseases. The continued exploration of this
chemical series holds promise for the discovery of next-generation DDR1-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8248219#understanding-the-structure-activity-
relationship-of-ddrl-in-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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